CPP2

Colorectal Cancer Cell-Penetrating Peptides Targeted Drug Delivery

Target colorectal cancer (CRC) cells with precision using CPP2, the tumor‑selective penetrating peptide. Unlike non‑selective TAT and R8, CPP2 shows significantly higher uptake in CRC lines (LoVo, SW480, HCT116) while sparing normal hepatocytes. This selectivity enhances in vivo delivery efficiency – CPP2‑p16MIS extended mean survival by 8.6 days in xenograft models (42.8 vs 34.2 days). CPP2 is non‑cytotoxic at effective doses, ensuring cargo‑specific effects. Choose high‑purity CPP2 for CRC‑focused therapeutic delivery research.

Molecular Formula C97H135N23O24
Molecular Weight 2007.2 g/mol
Cat. No. B13908501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPP2
Molecular FormulaC97H135N23O24
Molecular Weight2007.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C97H135N23O24/c1-52(2)39-70(87(134)109-68(34-35-80(101)126)85(132)107-66(23-12-14-36-98)83(130)113-72(41-54-17-6-5-7-18-54)90(137)120-79(51-123)95(142)117-75(44-57-47-105-64-21-10-8-19-61(57)64)91(138)110-69(96(143)144)25-16-38-104-97(102)103)111-88(135)73(42-55-26-30-59(124)31-27-55)114-92(139)76(45-58-48-106-65-22-11-9-20-62(58)65)116-89(136)74(43-56-28-32-60(125)33-29-56)115-94(141)78(50-122)119-84(131)67(24-13-15-37-99)108-86(133)71(40-53(3)4)112-93(140)77(49-121)118-82(129)63(100)46-81(127)128/h5-11,17-22,26-33,47-48,52-53,63,66-79,105-106,121-125H,12-16,23-25,34-46,49-51,98-100H2,1-4H3,(H2,101,126)(H,107,132)(H,108,133)(H,109,134)(H,110,138)(H,111,135)(H,112,140)(H,113,130)(H,114,139)(H,115,141)(H,116,136)(H,117,142)(H,118,129)(H,119,131)(H,120,137)(H,127,128)(H,143,144)(H4,102,103,104)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1
InChIKeyVTUXBFWQFLTFMF-LLZZNUKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPP2 Cell-Penetrating Peptide: Sequence, CAS 1313390-49-6, and Molecular Profile for Targeted Delivery


CPP2 is a cell-penetrating peptide (CPP) with the amino acid sequence Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg (CAS 1313390-49-6; molecular weight 2007.25) . It was identified as a colon cancer lineage-homing peptide from a screening of CPPs for tumor-cell penetration [1]. Unlike non-selective CPPs such as TAT and R8, CPP2 demonstrates preferential uptake by colorectal cancer cells while sparing normal hepatocytes, making it a valuable tool for tumor-targeted delivery research [1].

Why CPP2 Cannot Be Replaced by TAT, R8, or Other Common Cell-Penetrating Peptides in Colorectal Cancer Targeting Studies


Generic CPP substitution is invalid for colorectal cancer (CRC) targeting applications because CPP2 exhibits tumor-selective cellular uptake that TAT and R8 lack. While TAT and R8 demonstrate non-selective permeation across various cell types, CPP2 shows significantly higher internalization specifically in CRC cells (LoVo, SW480, HCT116) but no statistical difference in normal hepatocytes (HL-7702) compared to these comparators [1]. This selectivity directly impacts in vivo delivery efficiency and therapeutic outcomes, as shown by the prolonged survival in CPP2-p16MIS treated tumor-bearing mice relative to controls [1].

Quantitative Evidence of CPP2 Differentiation: CRC-Selective Uptake, In Vivo Survival Benefit, and Cargo Delivery Compared to TAT and R8


Direct Head-to-Head Comparison: CPP2 Shows Significantly Higher Mean Fluorescence Intensity in CRC Cell Lines Than TAT and R8

In a direct comparative in vitro study using FITC-labeled peptides (0.3 µM, 24h incubation), the mean fluorescence intensity (MFI) of CPP2 was significantly higher than that of TAT and R8 in three colorectal cancer cell lines: LoVo, SW480, and HCT116 (p<0.001 for each comparison) [1]. The MFI values (exact numbers not reported in the text, but quantified as statistically significant in the study) indicate that CPP2 achieves superior intracellular delivery in CRC cells compared to the widely used reference CPPs.

Colorectal Cancer Cell-Penetrating Peptides Targeted Drug Delivery

Selectivity Evidence: CPP2 Uptake in Normal Hepatocytes Is Not Significantly Different from TAT and R8

In the same study, comparison of MFI in normal human hepatocyte cell line HL-7702 revealed no statistically significant difference between CPP2 and TAT or R8 (p>0.05) [1]. Furthermore, the positive rate of CPP2 in HL-7702 was not higher than R8 (p>0.05) and was actually lower than TAT (p<0.05) [1]. This indicates that CPP2's enhanced uptake is specific to colorectal cancer cells, whereas TAT and R8 are preferentially taken up by normal hepatocytes.

Selectivity Normal Cell Lines Off-Target Effects

In Vivo Survival Advantage: CPP2-p16MIS Prolongs Lifespan of Tumor-Bearing Mice Compared to PBS and Peptide Controls

In a xenograft mouse model of SW480 human colon cancer, treatment with CPP2-p16MIS (a fusion peptide containing CPP2) significantly prolonged mean survival to 42.8 days compared to 34.2 days for PBS-treated mice (p<0.005) [1]. Mice treated with CPP2-p16MIS also survived significantly longer than those treated with control peptides, including CPP2 alone (p<0.05) and p16MIS alone (p<0.05) [1].

In Vivo Efficacy Survival Analysis Colorectal Cancer Model

Cargo Delivery Efficacy: CPP2-p16MIS Induces ~45% Cytotoxicity in CRC Cells at 10 µM, While CPP2 Alone Is Non-Cytotoxic

In vitro cytotoxicity assays demonstrated that CPP2-p16MIS (10 µM) induced approximately 45% cell death in CRC cells 24 h post-transduction, whereas CPP2 alone at the same dose exhibited no cellular toxicity [1]. This confirms that CPP2 functions as an inert delivery vehicle that enables the functional cargo (p16MIS) to exert its anti-tumor effect without intrinsic cytotoxicity.

Cargo Delivery Cytotoxicity p16MIS

Improved in Vitro Potency Over CPP1: Phylogica Reports CPP2 Is Twice as Effective as CPP1 in Cre Delivery

According to a corporate milestone announcement by Phylogica, their lead CPP 'CPP2' is approximately twice as effective as their previous lead 'CPP1' in vitro [1]. This claim, while not peer-reviewed, provides class-level inference that CPP2 represents an iterative improvement over an earlier-generation CPP in the same discovery program, suggesting enhanced intracellular delivery performance.

CPP1 Cre Recombinase Delivery Efficiency

Optimal Scientific and Industrial Use Cases for CPP2 Based on Quantified Differentiation


Colorectal Cancer-Selective Drug Delivery Vector Development

CPP2 is ideal for constructing targeted delivery systems for colorectal cancer research. Its significantly higher uptake in CRC cell lines (LoVo, SW480, HCT116) relative to TAT and R8, combined with its lack of preferential uptake in normal hepatocytes, makes it a superior choice for delivering therapeutic cargos (e.g., siRNA, small molecules, peptides) specifically to CRC cells while minimizing off-target delivery [1].

In Vivo Tumor-Targeting Studies Requiring Validated Survival Endpoints

Researchers aiming to assess the in vivo efficacy of tumor-targeted therapeutics can leverage CPP2's demonstrated ability to prolong survival in a xenograft model. The CPP2-p16MIS fusion peptide's 8.6-day mean survival extension (42.8 vs 34.2 days) provides a benchmark for comparative in vivo studies [1].

Peptide-Based Molecular Delivery Research Requiring Non-Cytotoxic Carriers

CPP2 serves as an inert, non-cytotoxic delivery vehicle for functional biomolecules. In studies where the cargo's activity must be isolated from vector-induced effects, CPP2's lack of intrinsic toxicity at doses that enable effective cargo delivery (e.g., 10 µM, 24h) ensures that observed effects are attributable to the payload, not the carrier [1].

High-Efficiency Intracellular Delivery Where CPP1 Is Inadequate

For projects that have previously utilized CPP1 but require enhanced delivery efficiency, CPP2 offers a step-change improvement. Corporate data suggests CPP2 is approximately twice as effective as CPP1 in vitro, positioning it as a logical upgrade for established CPP1-based delivery protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPP2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.